2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride
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Overview
Description
2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of benzofuran, a bicyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated benzofuran derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine
- 2-(2,3-Dihydrobenzofuran-7-yl)ethanol
- 2-(2,3-Dihydrobenzofuran-7-yl)acetic acid
Uniqueness
2-(2,3-Dihydrobenzofuran-7-yl)ethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other derivatives.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-6-4-8-2-1-3-9-5-7-12-10(8)9;/h1-3H,4-7,11H2;1H |
InChI Key |
CGYDLQWWIDQMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC=C2CCN.Cl |
Origin of Product |
United States |
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